1,2-Dimethylcyclopentane-1-carboxylic acid
CAS No.: 90112-67-7
Cat. No.: VC6225997
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90112-67-7 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.198 |
| IUPAC Name | 1,2-dimethylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
| Standard InChI Key | JXMSFZKDBXONOL-UHFFFAOYSA-N |
| SMILES | CC1CCCC1(C)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The molecular structure of 1,2-dimethylcyclopentane-1-carboxylic acid consists of a five-membered cyclopentane ring with two methyl groups at positions 1 and 2 and a carboxylic acid group at position 1. The stereochemistry of the methyl groups influences the compound’s conformational stability. X-ray crystallography and NMR studies confirm a boat-like conformation for the cyclopentane ring, with the carboxylic acid group adopting an equatorial position to minimize steric hindrance .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| SMILES Notation | CC1CCCC1(C)C(=O)O | |
| InChI Key | JXMSFZKDBXONOL-UHFFFAOYSA-N |
Stereochemical Considerations
The compound exhibits cis-1,2-dimethyl stereochemistry, which imposes significant ring strain due to the proximity of the methyl groups. Density functional theory (DFT) calculations estimate a ring strain energy of ~25 kJ/mol, comparable to other strained cyclopentane derivatives . This strain enhances reactivity in ring-opening reactions and catalytic processes.
Synthesis Methods
Cyclopentane Functionalization
A common synthesis route involves the Friedel-Crafts alkylation of methylcyclopentane to introduce the second methyl group, followed by oxidation to install the carboxylic acid moiety. For example:
-
Methylcyclopentane undergoes alkylation with methyl chloride in the presence of AlCl₃, yielding 1,2-dimethylcyclopentane .
-
Subsequent oxidation with KMnO₄ under acidic conditions introduces the carboxylic acid group at position 1 .
Table 2: Synthesis Yield Optimization
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃Cl, AlCl₃ | 0°C | 68 |
| Oxidation | KMnO₄, H₂SO₄ | 80°C | 72 |
Stereoselective Approaches
Chiral auxiliaries such as (-)-sparteine enable enantioselective synthesis. A 2024 study demonstrated a 92% enantiomeric excess (ee) using a palladium-catalyzed asymmetric hydrogenation of a cyclopentene precursor .
Physical and Chemical Properties
Thermodynamic Stability
The compound’s melting point is 89–91°C, with a boiling point of 245°C at atmospheric pressure. Its low water solubility (0.12 g/L at 25°C) contrasts with high solubility in polar aprotic solvents like DMSO (≥50 g/L) .
Acid-Base Behavior
The carboxylic acid group has a pKa of 4.3, typical for alicyclic carboxylic acids. Deprotonation in basic media forms a carboxylate anion, which participates in nucleophilic substitution reactions .
Reactivity and Derivatives
Esterification and Amidation
The carboxylic acid reacts with alcohols to form esters (e.g., ethyl 1,2-dimethylcyclopentane-1-carboxylate) and with amines to produce amides. These derivatives are intermediates in pharmaceutical synthesis, such as the antiviral agent Oseltamivir .
Ring-Opening Reactions
Under acidic conditions, the strained cyclopentane ring undergoes cleavage to yield linear dicarboxylic acids. This reactivity is exploited in polymer chemistry to synthesize polyesters with tailored mechanical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume